

Brivanib's Molecular Landscape Beyond VEGFR/FGFR: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Brivanib*

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Abstract

Brivanib (BMS-540215), and its prodrug **Brivanib** Alaninate (BMS-582664), is a potent ATP-competitive inhibitor primarily known for its dual targeting of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). While its anti-angiogenic properties through this dual inhibition are well-documented, a comprehensive understanding of its broader kinase selectivity is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and identifying mechanisms of resistance. This technical guide provides a detailed overview of the molecular targets of **Brivanib** beyond the VEGFR/FGFR families, presenting quantitative data, detailed experimental methodologies for target validation, and visualizations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of Brivanib (BMS-540215)

Brivanib's active moiety, BMS-540215, has been profiled against a broad panel of kinases to determine its selectivity. While it demonstrates high potency against VEGFR and FGFR family members, its activity against other kinases is significantly lower. A publicly available KINOMEscan™ dataset from the HMS LINCS Project (Dataset ID: 20180) provides comprehensive binding data for **Brivanib** against over 400 kinases. The results are typically measured as a percentage of the control, where a lower percentage indicates stronger binding of the compound to the kinase.

Analysis of this dataset and other published data reveals a landscape of potential off-target interactions. The following tables summarize the known quantitative data for **Brivanib**'s targets.

Table 1: Primary and Secondary Kinase Targets of Brivanib (BMS-540215)

Kinase Target	IC50 / Ki (nM)	Assay Type	Reference
VEGFR Family			
VEGFR-2 (KDR)	25 (IC50), 26 (Ki)	In vitro kinase assay	[1]
VEGFR-3 (FLT4)	10 (IC50)	In vitro kinase assay	[1]
VEGFR-1 (FLT1)	380 (IC50)	In vitro kinase assay	[1]
FGFR Family			
FGFR-3	68 (IC50)	In vitro kinase assay	[1]
FGFR-2	125 (IC50)	In vitro kinase assay	[1]
FGFR-1	148 (IC50)	In vitro kinase assay	[1]
Other Kinases (from KINOMEScan™)	% Control @ 1μM	Binding Assay	HMS LINCS (20180)
EPHA7	0.5	KINOMEScan	[2]
TEK (Tie2)	1.5	KINOMEScan	[2]
LCK	3.5	KINOMEScan	[2]
SRC	5	KINOMEScan	[2]
FYN	6	KINOMEScan	[2]
MAPK12 (p38g)	9.5	KINOMEScan	[2]
EPHA4	10.5	KINOMEScan	[2]
YES1	11	KINOMEScan	[2]
EPHB4	12	KINOMEScan	[2]
FRK	12	KINOMEScan	[2]
CSK	14	KINOMEScan	[2]

Note: The KINOMEScan™ data represents binding affinity as a percentage of a dimethyl sulfoxide (DMSO) control. A lower value signifies stronger binding.

Table 2: Kinases with Low Affinity for Brivanib (BMS-540215)

Kinase Target	IC50 (nM)	Assay Type	Reference
PDGFR β	>1900	In vitro kinase assay	[3]
EGFR	>1900	In vitro kinase assay	[3]
LCK	>1900	In vitro kinase assay	[3]
PKC α	>1900	In vitro kinase assay	[3]
JAK-3	>1900	In vitro kinase assay	[3]

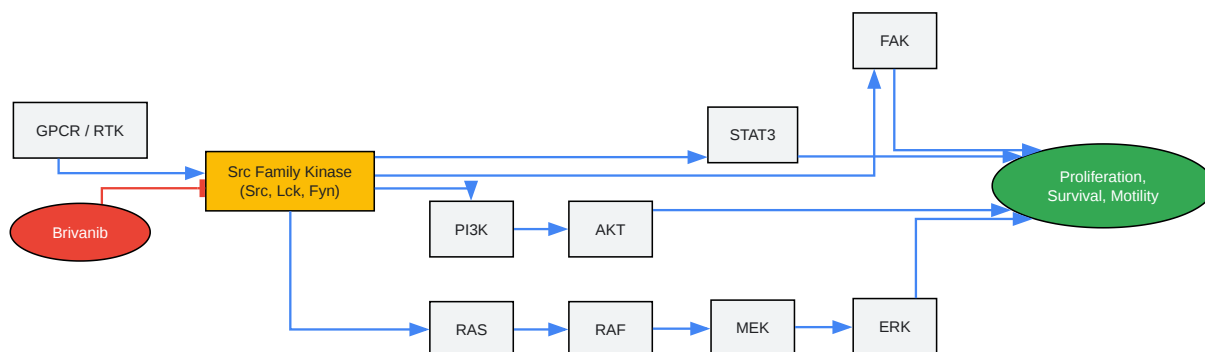
Note: The data in Table 2 is from initial characterization studies. The KINOMEScan™ data in Table 1 provides a more comprehensive screen where some kinases, like LCK, show moderate binding at a high concentration (1 μ M), which may not be reflected in enzymatic IC50 assays designed to measure potent inhibition.

Signaling Pathways of Potential Off-Targets

The KINOMEScan™ data suggests that **Brivanib** may interact with several kinases outside the VEGFR/FGFR families, albeit with lower affinity. Understanding the signaling pathways of these potential off-targets is important for predicting biological consequences.

Src Family Kinases (Src, Lck, Fyn)

Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[4] Lck is particularly critical for T-cell receptor (TCR) signaling.[5] Inhibition of these kinases could have implications for immune modulation and other cellular functions.

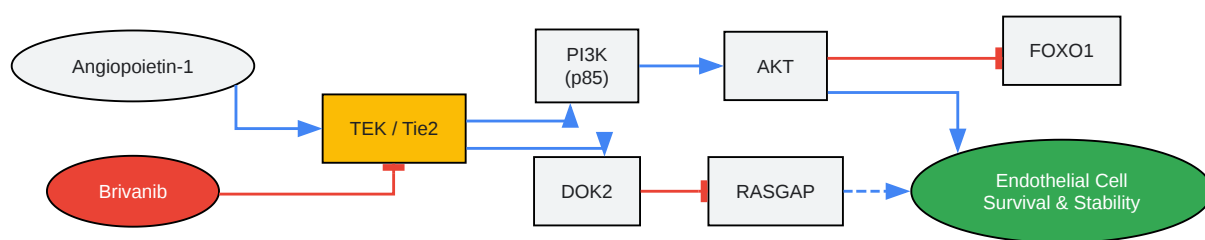


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Simplified Src Family Kinase Signaling Pathway

TEK / Tie2 Signaling

TEK, also known as Tie2, is a receptor tyrosine kinase primarily expressed on endothelial cells. It plays a critical role in vascular development, remodeling, and stability, modulated by its angiopoietin ligands.[6]



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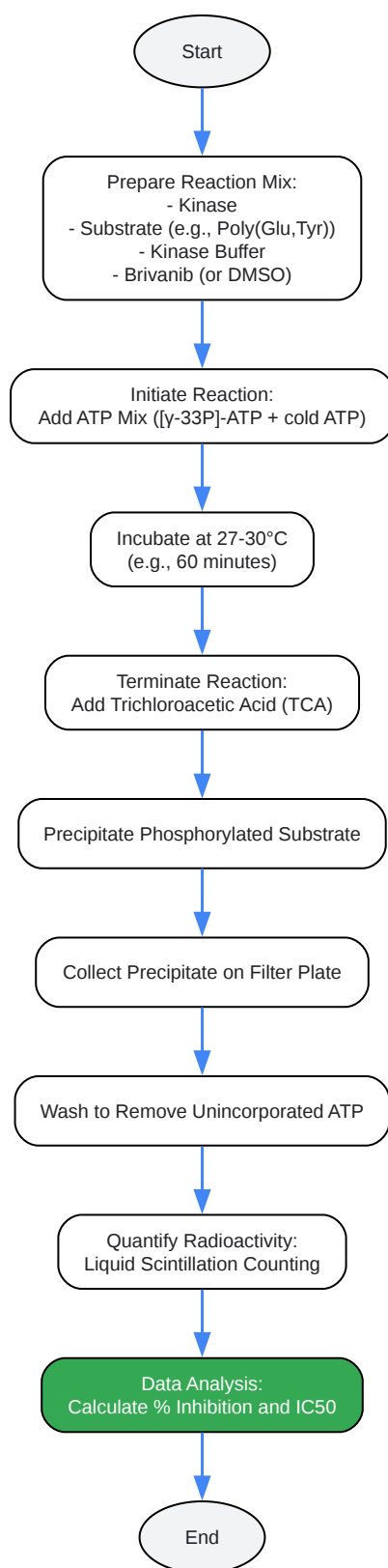
Simplified TEK/Tie2 Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **Brivanib**'s kinase inhibition profile.

In Vitro Radiometric Protein Kinase Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.



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Workflow for a Radiometric Kinase Assay

Methodology:

- Reagents and Buffers:
 - Kinase Buffer (1X): 20 mM Tris-HCl (pH 7.0), 1.5-4 mM MnCl_2 , 0.5 mM DTT, 25 $\mu\text{g/mL}$ BSA.[3] The exact metal ion concentration may vary depending on the specific kinase.
 - ATP Mix: A mixture of unlabeled ("cold") ATP and $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$ or $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$. A common final ATP concentration is 1-10 μM , near the K_m for many kinases.[7]
 - Substrate: A generic or specific peptide/protein substrate, often at a concentration of 50-100 $\mu\text{g/mL}$. [3]
 - Kinase: Recombinant purified kinase (e.g., GST-fusion protein) at a concentration determined empirically for linear reaction kinetics (e.g., 5-10 ng per reaction).[3]
 - Test Compound: **Brivanib** dissolved in DMSO, serially diluted to create a dose-response curve.
 - Termination Solution: 15% Trichloroacetic Acid (TCA).[3]
- Assay Procedure:
 - In a 96-well plate, combine the kinase, substrate, and kinase buffer.
 - Add serially diluted **Brivanib** or DMSO (for control wells) to the appropriate wells.
 - Pre-incubate the plate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding the ATP mix to all wells.
 - Incubate the plate at 27-30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear phase.[3]
 - Terminate the reaction by adding cold TCA to each well.[3]
 - Allow the phosphorylated substrate to precipitate on ice.

- Transfer the contents of the wells to a filter plate (e.g., Unifilter plates).
- Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.
- Dry the filter plate and add a scintillation cocktail.
- Quantify the incorporated radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each **Brivanib** concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the **Brivanib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Target Inhibition (Western Blot)

This method is used to determine if **Brivanib** can inhibit the phosphorylation of a target kinase within a cellular context.

Methodology:

- Cell Culture and Treatment:
 - Culture appropriate cells (e.g., SK-HEP1 or HepG2 cells for VEGFR/FGFR signaling) in standard growth medium.[8]
 - Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.
 - Pre-treat the cells with various concentrations of **Brivanib** or DMSO for a specified time (e.g., 2-24 hours).[8]
 - Stimulate the cells with a relevant ligand (e.g., VEGF or bFGF at 40 ng/mL) for a short period (e.g., 15 minutes) to induce phosphorylation of the target kinase and its downstream effectors.[8]

- Lysate Preparation:
 - Place the culture plates on ice and wash the cells with ice-cold PBS.
 - Lyse the cells in a RIPA or similar lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.
 - Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at high speed at 4°C.
 - Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
 - Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Milk is generally avoided as a blocking agent for phospho-protein detection due to the presence of phosphoprotein casein.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2 (Tyr1054/1059)) overnight at 4°C.[\[8\]](#)
 - Wash the membrane extensively with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.

- Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
- For a loading control, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase or a housekeeping protein (e.g., α -tubulin or GAPDH).

Conclusion

Brivanib is a potent dual inhibitor of VEGFR and FGFR. While its selectivity for these primary targets is well-established, comprehensive kinase profiling reveals a broader, albeit weaker, interaction landscape. At micromolar concentrations, **Brivanib** shows binding activity against several other kinases, including members of the Src family (Src, Lck, Fyn), TEK (Tie2), and Ephrin receptors (EPHA7). This off-target activity, while significantly less potent than its primary targeting, may contribute to the overall pharmacological profile of the drug, including potential side effects or secondary mechanisms of action. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize the molecular interactions of **Brivanib** and other kinase inhibitors. A thorough understanding of a drug's complete target profile is indispensable for the continued development of targeted cancer therapies.

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